Dimiracetam, (R)-
Overview
Description
Dimiracetam is a nootropic drug of the racetam family . It’s a derivative that may have application in the treatment of neuropathic pain . The IUPAC name for Dimiracetam is (RS)-3,6,7,7a-Tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione .
Synthesis Analysis
The synthesis of Dimiracetam involves the condensation of a 4-oxo-butanoic acid ester with glycinamide in a one-pot reaction with a controlled pH . This reaction can be performed in an aqueous solution or in an anhydrous lower alcohol solution .Molecular Structure Analysis
The molecular formula of Dimiracetam is C6H8N2O2 . The average mass is 140.140 Da and the monoisotopic mass is 140.058578 Da .Chemical Reactions Analysis
The racemic mixture of Dimiracetam negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . It’s more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes .Physical and Chemical Properties Analysis
Dimiracetam has a molecular formula of C6H8N2O2 . It has an average mass of 140.142 g/mol .Safety and Hazards
Safety measures for handling Dimiracetam include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Properties
CAS No. |
151062-30-5 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(7aR)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)/t4-/m1/s1 |
InChI Key |
XTXXOHPHLNROBN-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@H]1NC(=O)C2 |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.